molecular formula C17H13NO2 B1663268 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol CAS No. 137320-35-5

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol

Cat. No. B1663268
CAS RN: 137320-35-5
M. Wt: 263.29 g/mol
InChI Key: NADCEWZYITXLKJ-SDNWHVSQSA-N
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Description

“1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” is a chemical compound that has been studied for its potential applications in the detection and adsorption of aluminum ions . It has been synthesized and used as a fluorescence-enhanced sensor for Al3+ ions . The compound shows excellent selectivity and ultra-sensitivity to Al3+ ions .


Synthesis Analysis

The compound has been synthesized by various methods. One such method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compound was characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of the compound has been studied using techniques such as 1H NMR, FT-IR, HR-MS, and theoretical calculations . The structure comprises two independent and similar molecules . The complex crystallized in the triclinic space group P-1 .


Chemical Reactions Analysis

The compound has been used as a sensor for the detection of Al3+ ions . The most plausible complexation mechanism was studied using 1H NMR, FT-IR, HR-MS, Job’s plot, and theoretical calculation .

Scientific Research Applications

Cancer Therapeutics: Inhibition of DNA Replication

HAMNO has been studied for its potential utility as a cancer therapeutic. It inhibits DNA replication, which is crucial for tumor growth. By targeting the RPA70 subunit, HAMNO prevents RPA interactions with single-stranded DNA and various DNA repair proteins. This inhibition of DNA replication stress contributes to its efficacy against tumor growth .

Radiosensitization: Enhancing Radiation Therapy

The compound’s effect on cells exposed to ionizing radiation has been explored, particularly its role as a radiosensitizer. HAMNO slows down cell cycle progression, decreases DNA synthesis, and attenuates the transition from G2 phase to mitosis. These effects can potentially enhance the efficacy of radiation therapy in cancer treatment by impeding the radiation-induced DNA damage response .

Cell Cycle Dynamics: Impact on G2-to-M Transition

HAMNO alters cell cycle dynamics by affecting the transition from the G2 phase of the cell cycle to mitosis. This is significant because the G2-to-M transition is a critical control point in the cell cycle, and its disruption can lead to cell cycle arrest, which is a desirable outcome in cancer therapy .

DNA Damage Response: Suppression of Homologous Recombination

The compound increases the fraction of chromatin-bound RPA in S-phase cells, which suggests a role in the suppression of DNA double-strand break (DSB) repair by homologous recombination. This suppression is another way HAMNO can contribute to cancer therapy, as it can prevent the repair of DNA damage in cancer cells .

Replication Stress: Selective Binding to RPA70

HAMNO selectively binds the N-terminal domain of RPA70, which is essential for the protein’s interactions that are critical for DNA replication and repair. This selective inhibition can induce replication stress, which is a state where the replication machinery encounters obstacles that slow down or stall replication fork progression .

ATR Pathway Inhibition: Targeting Phosphorylation Events

The compound inhibits ATR autophosphorylation and the phosphorylation of RPA32 Ser33 by ATR. The ATR pathway is involved in the cellular response to DNA damage and replication stress. By inhibiting this pathway, HAMNO can potentiate the effects of DNA-damaging agents used in cancer therapy .

Chemical Biology: Tool for Studying Protein-Protein Interactions

As a small molecule inhibitor, HAMNO serves as a valuable tool in chemical biology for studying protein-protein interactions, especially those involving the RPA complex. It can help elucidate the roles of these interactions in DNA replication and repair processes .

Pharmacological Research: Development of New Therapeutic Agents

HAMNO’s mechanism of action provides insights into the development of new therapeutic agents. By understanding how HAMNO interacts with and inhibits RPA70, researchers can design new compounds with improved specificity and potency for clinical applications in cancer treatment .

Mechanism of Action

Target of Action

HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

HAMNO acts as a small molecule inhibitor, targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of the largest RPA subunit (70N), potentially inhibiting critical interactions with other proteins that depend on this domain .

Biochemical Pathways

HAMNO’s action affects several biochemical pathways. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .

Pharmacokinetics

These properties are crucial in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of HAMNO’s action include a decrease in DNA synthesis, an attenuation of the progression of G2-phase cells into mitosis, and an increase in the fraction of chromatin-bound RPA in S-phase cells . It also suppresses DSB repair by homologous recombination . These effects contribute to the associated DNA replication stress, which has been shown to be effective against tumor growth .

Action Environment

The effects of hamno on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs

Future Directions

The compound has potential applications in the detection and adsorption of aluminum ions . Future research could focus on improving the sensitivity and selectivity of the compound for Al3+ ions. Additionally, the compound could be studied for its potential applications in other areas .

properties

IUPAC Name

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVOPRNBGRDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233809
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol

CAS RN

894-93-9
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847
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Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Record name 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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